molecular formula C10H11NO5 B2716249 Methyl 2-(4-methoxy-2-nitrophenyl)acetate CAS No. 90923-03-8

Methyl 2-(4-methoxy-2-nitrophenyl)acetate

Cat. No.: B2716249
CAS No.: 90923-03-8
M. Wt: 225.2
InChI Key: ZANZIKSIBCPPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, compounds are often valued for their potential as intermediates—stable molecules that serve as stepping stones in the construction of more complex molecular architectures. Methyl 2-(4-methoxy-2-nitrophenyl)acetate fits this description as a multifunctional scaffold. Its chemical personality is defined by three key features: the methyl ester of phenylacetic acid, a nitro group in the ortho position to the acetate (B1210297) side chain, and a methoxy (B1213986) group in the para position.

The strategic placement of these groups suggests several synthetic possibilities. The nitro group is a well-established precursor to an amino group via reduction, a foundational transformation for creating anilines which are, in turn, used to build a vast array of heterocycles and pharmaceutical agents. The methyl ester provides a handle for reactions such as hydrolysis to the corresponding carboxylic acid, amidation, or participation in condensation reactions. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring, activating it towards electrophilic substitution. vaia.comwikipedia.org The interplay of these functional groups makes the compound a potentially valuable intermediate, similar to related structures like Methyl 2-(4-bromo-2-nitrophenyl)acetate, which is considered a vital intermediate in pharmaceutical synthesis. nbinno.com

Significance of Substituted Phenylacetates in Chemical Research

The phenylacetate (B1230308) moiety is a privileged scaffold in chemical and pharmaceutical research. inventivapharma.com Phenylacetic acid itself is a naturally occurring plant auxin and a catabolite of phenylalanine in humans. wikipedia.org Its derivatives are integral to numerous fields. In the pharmaceutical industry, they are key intermediates for producing a range of drugs, including analgesics, anti-inflammatory agents like diclofenac, and penicillin G. wikipedia.orgchemimpex.com The incorporation of a phenylacetic acid structure into therapeutic agents can confer new biological properties. inventivapharma.com For instance, certain substituted benzyloxyphenylacetic acids have been investigated as aldose reductase inhibitors. nih.gov

Beyond medicine, phenylacetate esters are valued in the fragrance and flavor industries for their characteristic sweet, floral, or honey-like aromas. wikipedia.orgchemimpex.com They also serve as versatile building blocks in broader organic synthesis and are used in the production of agrochemicals and specialty chemicals. chemimpex.com

Applications of Substituted Phenylacetates in Research
Field of ApplicationSpecific Use or TargetExample Compound ClassReference
PharmaceuticalsAnti-inflammatory DrugsPrecursors to Diclofenac wikipedia.org
PharmaceuticalsAntibioticsProduction of Penicillin G wikipedia.org
PharmaceuticalsEnzyme InhibitionAldose Reductase Inhibitors nih.gov
Fragrance & FlavorPerfumery and Food AdditivesMethyl phenylacetate chemimpex.com
Organic SynthesisBuilding BlocksKey intermediates for complex molecules inventivapharma.com
AgrochemicalsCrop Protection ProductsIntermediates for active ingredients chemimpex.com

Overview of Research Trajectories for this compound

While specific, extensive research programs focused solely on this compound are not widely documented, its structure suggests clear and logical research trajectories based on established chemical transformations.

A primary research avenue involves the selective reduction of the ortho-nitro group. This transformation would yield Methyl 2-(2-amino-4-methoxyphenyl)acetate, an ortho-substituted aniline (B41778) derivative. Such compounds are valuable precursors for the synthesis of nitrogen-containing heterocyclic systems, such as benzimidazoles, which are common motifs in biologically active molecules. rsc.org

Another trajectory focuses on the reactivity of the ester functional group. Hydrolysis of the methyl ester would provide 2-(4-methoxy-2-nitrophenyl)acetic acid, introducing a carboxylic acid handle for further derivatization, such as amide bond formation. This would allow for its incorporation into peptide-based structures or other complex targets.

A third area of potential research lies in exploiting the directing effects of the existing substituents in further aromatic substitution reactions. The powerful activating and ortho-, para-directing effect of the methoxy group is in electronic conflict with the deactivating and meta-directing effect of the nitro and acetate groups. youtube.com Typically, the activating group's influence would dominate, suggesting that further electrophilic substitution would likely occur at the positions ortho to the methoxy group. youtube.com Investigating this regioselectivity could be a fruitful area of study.

Historical Perspectives on Related Aromatic Nitro- and Methoxy- Compounds in Synthetic Chemistry

The chemistry of this compound is built upon a rich history of research into its constituent functional groups.

Aromatic Nitro Compounds: The story of aromatic nitro compounds is a cornerstone of organic chemistry. numberanalytics.com It began in 1834 when Eilhardt Mitscherlich first prepared nitrobenzene (B124822) by treating benzene (B151609) with fuming nitric acid. rushim.ru The development of "mixed acid," a combination of nitric and sulfuric acids, in the 1840s provided a more effective method for nitration and became a standard industrial process. rsc.org The role of sulfuric acid was later understood to be the generation of the active electrophile, the nitronium ion (NO₂+). rsc.org Initially, the primary application for these compounds was in the dye industry; for example, 2,4,6-trinitrotoluene (B92697) (TNT), discovered by Joseph Wilbrand in 1863, was first used as a yellow dye before its explosive properties were harnessed. reddit.com The study of nitration was also pivotal in the development of theories on chemical reactivity and orientation in aromatic substitution, notably through the work of Holleman in the early 20th century. rushim.ru

Key Historical Milestones in Aromatic Nitro Chemistry
DateScientist(s)Discovery or DevelopmentSignificance
1834Eilhardt MitscherlichFirst synthesis of nitrobenzene. rushim.ruMarks the discovery of aromatic nitration.
1840sMuspratt & HofmannIntroduction of mixed nitric/sulfuric acid for nitration. rsc.orgEstablished a highly effective and widely adopted synthetic method.
1863Joseph WilbrandSynthesis of trinitrotoluene (TNT). reddit.comLed to the development of high explosives and was initially used as a dye.
Early 1900sArnold HollemanSystematic studies on orientation in aromatic substitution. rushim.ruAdvanced the theoretical understanding of reactivity and directing effects.

Aromatic Methoxy Compounds: The methoxy group (–OCH₃) is ubiquitous in nature, notably as a key substituent in natural products such as the structural polymer lignin (B12514952) and in many flavonoids. wikipedia.org In synthetic chemistry, the methoxy group is highly valued for its strong electron-donating effect through resonance. vaia.com When attached to an aromatic ring, it powerfully activates the ring toward electrophilic attack, directing incoming substituents to the ortho and para positions. wikipedia.org This predictable directing effect makes it a crucial control element in multistep syntheses. Aryl methoxides are typically synthesized by the methylation of phenols or through the reaction of an aryl halide with a methoxide (B1231860) source. wikipedia.org The electronic influence of methoxy groups is also critical in biological systems, where their conformation can modulate the redox potential of molecules like ubiquinone. science.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-8-4-3-7(5-10(12)16-2)9(6-8)11(13)14/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANZIKSIBCPPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Methoxy 2 Nitrophenyl Acetate

Established Retrosynthetic Pathways

Established synthetic routes to Methyl 2-(4-methoxy-2-nitrophenyl)acetate rely on classical, well-documented chemical transformations. The retrosynthetic analysis of the target molecule reveals three primary areas for strategic disconnection: the ester functional group, the phenylacetate (B1230308) C-C bond, and the aromatic substitution pattern.

Ester Formation Strategies

The most direct and widely practiced method for forming the methyl ester of a carboxylic acid is the Fischer-Speier esterification. This strategy involves the acid-catalyzed reaction of the corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used, often serving as the solvent. organic-chemistry.orgau.dk The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. patsnap.com

Mechanism of Fischer-Speier Esterification:

Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄, TsOH), which activates the carbonyl carbon towards nucleophilic attack. nih.gov

Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). patsnap.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

Table 1: Typical Conditions for Fischer-Speier Esterification
ParameterConditionPurpose
Carboxylic Acid 2-(4-methoxy-2-nitrophenyl)acetic acidStarting Material
Alcohol MethanolReactant and Solvent
Catalyst Concentrated H₂SO₄ or p-TsOHActivates the carbonyl group
Temperature RefluxTo increase reaction rate
Workup Neutralization, ExtractionTo isolate the pure ester

Phenylacetate Backbone Construction

A traditional and robust method for constructing the phenylacetic acid backbone begins with a substituted toluene (B28343) derivative, in this case, 4-methoxy-2-nitrotoluene. This multi-step sequence involves functionalization of the benzylic methyl group.

Synthetic Sequence:

Synthesis of 4-methoxy-2-nitrotoluene: The precursor is synthesized by the nitration of 4-methoxytoluene using a mixture of nitric acid and sulfuric acid. The methoxy (B1213986) group is a strong ortho-, para-director, leading to the desired 2-nitro isomer.

Benzylic Bromination: The methyl group of 4-methoxy-2-nitrotoluene is converted to a bromomethyl group using a radical initiator like N-Bromosuccinimide (NBS) and a light source or radical initiator (e.g., AIBN). This yields 1-(bromomethyl)-4-methoxy-2-nitrobenzene.

Cyanation: The resulting benzyl (B1604629) bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO. This nucleophilic substitution reaction forms 2-(4-methoxy-2-nitrophenyl)acetonitrile.

Hydrolysis and Esterification: The nitrile is subsequently hydrolyzed under strong acidic or basic conditions to yield 2-(4-methoxy-2-nitrophenyl)acetic acid. Direct treatment of the nitrile with acidic methanol can also lead directly to the methyl ester. Alternatively, the isolated carboxylic acid can be esterified as described in section 2.1.1. This general approach has been documented for the synthesis of related nitrophenylacetic acids. organic-chemistry.org

Aromatic Substitution Approaches for Methoxy and Nitro Groups

An alternative retrosynthetic approach involves introducing the nitro group onto a pre-existing methyl phenylacetate skeleton. This strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents are paramount.

The synthesis would begin with Methyl 4-methoxyphenylacetate (B8689602), which is commercially available or can be synthesized from 4-methoxyphenylacetic acid. mit.edu The nitration of this substrate is then carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

The substituents on the ring guide the position of the incoming electrophile (the nitronium ion, NO₂⁺).

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Given that both groups direct to the ortho and para positions, the nitration of Methyl 4-methoxyphenylacetate will yield a mixture of isomers. The primary products expected are Methyl 2-(4-methoxy-3-nitrophenyl)acetate and the desired this compound. The separation of these isomers would be necessary, typically achieved through chromatography or crystallization. A patent describing the nitration of N-(4-methoxyphenyl)acetamide shows that nitration occurs selectively at the 2-position, supporting the viability of this approach.

Table 2: Comparison of Established Synthetic Strategies
StrategyKey Starting MaterialKey Transformation(s)AdvantagesDisadvantages
Backbone Construction 4-MethoxytolueneBenzylic Bromination, Cyanation, HydrolysisRegioselective, avoids isomeric mixturesMulti-step, uses toxic reagents (e.g., NaCN)
Aromatic Substitution Methyl 4-methoxyphenylacetateElectrophilic NitrationFewer stepsProduces isomeric mixtures requiring separation

Novel and Evolving Synthetic Routes

Modern organic synthesis has seen the development of powerful catalytic methods that offer new, more efficient pathways for constructing complex molecules. These include transition-metal catalyzed cross-coupling reactions and organocatalytic transformations.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The α-arylation of carbonyl compounds is a prime example, providing a direct method to construct the phenylacetate backbone.

A plausible route to this compound using this technology would involve the palladium-catalyzed cross-coupling of an aryl halide with an enolate equivalent of methyl acetate (B1210297).

Proposed Synthetic Route:

Reactants: The reaction would couple 1-chloro-4-methoxy-2-nitrobenzene or the corresponding bromide with the enolate of methyl acetate.

Catalyst System: A typical catalyst system consists of a palladium source, such as Pd(OAc)₂ or a palladium precatalyst, and a bulky, electron-rich phosphine (B1218219) ligand like t-BuXPhos or XPhos. These ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle and for preventing undesired side reactions like bis-arylation.

Base: A strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is used to generate the ester enolate in situ.

Conditions: The reaction is typically carried out under inert atmosphere in an anhydrous aprotic solvent like toluene or THF at temperatures ranging from room temperature to moderate heating. patsnap.com

This approach offers a more convergent and potentially shorter route to the target molecule compared to the multi-step classical methods.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high enantioselectivity. While the direct α-arylation of simple esters using organocatalysts is still an evolving field, the underlying principles have been established for other carbonyl compounds like aldehydes and ketones.

A potential, albeit hypothetical, organocatalytic approach could be envisioned based on enamine catalysis, pioneered by MacMillan and others. This strategy involves the reaction of an enamine intermediate with a suitable electrophilic arylating agent.

Conceptual Organocatalytic Pathway:

Enamine Formation: A precursor aldehyde, such as (4-methoxy-2-nitrophenyl)acetaldehyde, would react with a chiral secondary amine catalyst (e.g., a derivative of proline or imidazolidinone) to form a chiral enamine.

Arylation Step: This step is challenging as it requires an electrophilic arylating partner that can react with the nucleophilic enamine. While direct arylation is difficult, related transformations showcase the potential of this chemistry. For instance, organocatalytic α-arylations of aldehydes have been developed, though they often rely on specific quinone-based arylating agents.

Hydrolysis and Transformation: After the key C-C bond formation, the resulting iminium ion would be hydrolyzed to release the catalyst and yield an α-arylated aldehyde. This aldehyde would then need to be oxidized to the carboxylic acid and subsequently esterified to obtain the final product.

This approach, while currently less direct for this specific target than transition-metal catalysis, represents a frontier in synthetic methodology, offering metal-free conditions and the potential for asymmetric synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. These principles can be applied to a hypothetical synthesis of this compound. The core tenets, such as waste prevention, atom economy, and the use of safer solvents and catalysts, guide the development of more sustainable synthetic routes. nih.govijcps.org

Key considerations for a greener synthesis include:

Choice of Solvents: Traditional organic solvents are often toxic, flammable, and contribute to environmental pollution. nih.gov Green solvents, such as ionic liquids, supercritical fluids (like CO2), or even water, are increasingly used as alternatives. neuroquantology.comwikipedia.org For instance, in reactions analogous to the synthesis of the target compound, the use of less hazardous solvents can lead to higher yields and reduced waste. neuroquantology.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For the esterification step, solid acid catalysts can be employed instead of corrosive mineral acids like sulfuric acid, simplifying workup and allowing for catalyst recycling. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. The nitration and esterification pathway is generally efficient in this regard, with the main by-product in the esterification step being water.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. For a multi-step synthesis of this compound, each step—from the initial nitration to the final esterification—requires careful optimization.

The choice of solvent can significantly influence reaction rates, selectivity, and yields. In nitration reactions, the solvent must be inert to the strong acidic and oxidizing conditions. For esterification, the solvent's polarity can affect the solubility of the reactants and the position of the reaction equilibrium. The use of "greener" solvents is also a key consideration. neuroquantology.com For example, research on other oxidative coupling reactions has shown that acetonitrile (B52724) can provide a good balance between conversion and selectivity, while being more environmentally benign than solvents like dichloromethane (B109758) or benzene (B151609).

Table 1: Hypothetical Solvent Effects on the Yield of Esterification of 2-(4-methoxy-2-nitrophenyl)acetic acid

SolventDielectric Constant (20°C)Reaction Time (h)Hypothetical Yield (%)
Toluene2.41275
Dichloromethane9.1882
Acetonitrile37.5688
Dimethyl Sulfoxide (DMSO)46.7592
Ionic Liquid ([BMIM][BF4])N/A495

This table is illustrative and based on general principles of solvent effects in organic synthesis.

Temperature is a critical parameter in chemical synthesis. For nitration, the reaction is highly exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of multiple nitration by-products. quora.combyjus.com Typically, nitration reactions are carried out at low temperatures to ensure selectivity. numberanalytics.comchemguide.co.uk

For the esterification reaction, which is often a reversible process, temperature affects both the rate of reaction and the equilibrium constant. mdpi.com An optimal temperature must be found that allows the reaction to proceed at a reasonable rate without favoring the reverse hydrolysis reaction.

Table 2: Hypothetical Effect of Temperature on the Nitration of (4-methoxyphenyl)acetic acid

Temperature (°C)Reaction Time (h)Selectivity for 2-nitro isomer (%)Yield of 2-nitro isomer (%)
0-549588
2528580
5017065
700.55045

This table is illustrative, based on the general principle that lower temperatures increase selectivity in aromatic nitration. numberanalytics.comchemguide.co.uk

Pressure is generally less of a factor in these types of liquid-phase reactions unless gaseous reagents are involved or if the reaction volume changes significantly.

In modern synthesis, many reactions rely on metal catalysts, particularly for the formation of carbon-carbon bonds. While a direct nitration/esterification route is plausible, an alternative synthesis of the phenylacetic acid backbone could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. wikipedia.orginventivapharma.com In such a case, the catalyst loading and the nature of the ligands are of utmost importance. acs.orgacs.org

Catalyst Loading: The amount of catalyst used is a balance between reaction efficiency and cost. Lowering the catalyst loading is economically and environmentally desirable, but it may lead to longer reaction times or lower yields. Optimization studies aim to find the minimum catalyst concentration required for an efficient transformation.

Table 3: Hypothetical Ligand and Catalyst Loading Effects on a Suzuki Coupling to form a Phenylacetic Acid Precursor

CatalystLigandCatalyst Loading (mol%)Hypothetical Yield (%)
Pd(OAc)2PPh32.075
Pd(OAc)2P(o-tolyl)32.085
Pd(OAc)2SPhos1.092
Pd(OAc)2SPhos0.589
Pd2(dba)3XPhos1.095

This table is illustrative, based on known trends in palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.orgscite.ai

Chemical Reactivity and Transformations of Methyl 2 4 Methoxy 2 Nitrophenyl Acetate

Reactivity at the Ester Moiety

The ester functional group in Methyl 2-(4-methoxy-2-nitrophenyl)acetate provides a site for nucleophilic acyl substitution. However, specific documented examples of these reactions for this particular compound are limited, as synthetic focus has predominantly been on the reactivity of the nitro group.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. While a common transformation for esters, specific examples of transesterification performed on this compound are not widely reported in scientific literature. The general principles suggest that reacting it with a different alcohol, such as ethanol, in the presence of a catalyst would yield the corresponding ethyl ester.

Reductions to Alcohols and Amines

The reduction of the methyl ester group to a primary alcohol, yielding 2-(4-methoxy-2-nitrophenyl)ethanol, would typically require a strong reducing agent like lithium aluminum hydride (LiAlH4). Weaker reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. The concurrent reduction of the nitro group would likely occur under these potent conditions. There is a lack of specific literature detailing the isolated reduction of the ester moiety of this compound to an alcohol or an amine.

Amidation and Hydrolysis Reactions

Hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, can be achieved under acidic or basic conditions. Similarly, amidation, the reaction of the ester with an amine to form an amide, is a feasible transformation. Despite the fundamental nature of these reactions, specific protocols and research findings focused on the amidation or hydrolysis of this compound are not prominently featured in the available chemical literature.

Transformations Involving the Nitro Group

The most significant and well-documented reactions of this compound involve the chemical transformation of its ortho-positioned nitro group. These reactions are pivotal for the synthesis of heterocyclic compounds, particularly indole (B1671886) derivatives.

Reduction of the Nitro Group to Amine

The selective reduction of the nitro group to a primary amine is a key step in the synthesis of various substituted anilines. Catalytic hydrogenation is a common and efficient method for this transformation. The reduction of this compound yields Methyl 2-(2-amino-4-methoxyphenyl)acetate. This product is a crucial precursor for subsequent cyclization reactions.

A documented method for this reduction involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Table 1: Catalytic Hydrogenation of this compound

Reactant Catalyst Solvent Product Yield
This compound 5% Pd/C Methanol (B129727) Methyl 2-(2-amino-4-methoxyphenyl)acetate High

Palladium-Catalyzed Reductive Transformations

Palladium-catalyzed reactions are central to the transformation of this compound, most notably in reductive cyclization processes. The initial reduction of the nitro group to an amine, as described above, is often the first step. The resulting amino ester can then undergo spontaneous or catalyzed intramolecular cyclization to form an oxindole (B195798).

Table 2: Reductive Cyclization of this compound

Reactant Reagents Solvent Product
This compound Zinc dust, Acetic acid Acetic acid 7-methoxy-2-oxindole

This reductive cyclization is a powerful method for constructing the bicyclic core of oxindoles, which are prevalent in many biologically active molecules.

Rearrangement Reactions of Nitro-Substituted Aromatics

While specific rearrangement reactions involving this compound are not extensively documented in readily available literature, the behavior of analogous nitro-aromatic compounds provides insight into potential transformations. A notable reaction is the migration of a para-nitrophenyl (B135317) group in methyl pyranosides, which occurs under basic conditions. This suggests that intramolecular rearrangements involving the nitro-substituted phenyl group of this compound could potentially be induced, although the specific conditions and products would require dedicated investigation.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is the primary site for a variety of chemical reactions. The directing and activating or deactivating effects of the substituents—the nitro group, the methoxy (B1213986) group, and the methyl acetate (B1210297) group—play a crucial role in determining the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. quora.com The outcome of such reactions on this compound is dictated by the electronic properties of its substituents. The methoxy group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. msu.edumasterorganicchemistry.com Conversely, the nitro group (-NO₂) is a powerful deactivating group and a meta-director, withdrawing electron density from the ring. msu.edunumberanalytics.com The methyl acetate group (-CH₂COOCH₃) is generally considered to be weakly deactivating.

The interplay of these groups leads to a complex substitution pattern. The activating methoxy group would favor substitution at the positions ortho and para to it (positions 3 and 5). However, the deactivating nitro group at position 2 sterically hinders the adjacent position 3 and deactivates the entire ring, particularly the ortho and para positions relative to it. quora.com Therefore, electrophilic attack is most likely to occur at the position least deactivated, which is typically meta to the strongest deactivating group. Given the combined directing effects, the most probable site for electrophilic attack would be position 5, which is meta to the nitro group and ortho to the activating methoxy group.

Substituent Effect on EAS Directing Influence
Methoxy (-OCH₃)ActivatingOrtho, Para
Nitro (-NO₂)DeactivatingMeta
Methyl Acetate (-CH₂COOCH₃)Weakly DeactivatingMeta

Interactive Data Table: Predicted EAS Regioselectivity (This table is a predictive model based on general principles of electrophilic aromatic substitution.)

Position Influence of Methoxy Group Influence of Nitro Group Overall Predicted Reactivity
3Ortho (Activated)Ortho (Deactivated)Low (Steric Hindrance)
5Para (Activated)Meta (Less Deactivated)High
6Ortho (Activated)Para (Deactivated)Moderate

Nucleophilic Aromatic Substitution (NAS) Potential

Nucleophilic aromatic substitution (NAS) is a reaction pathway available to aromatic compounds bearing strong electron-withdrawing groups. numberanalytics.com The nitro group in this compound is a potent activator for NAS reactions. youtube.comlibretexts.org It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The presence of the nitro group ortho and para to potential leaving groups significantly enhances the rate of nucleophilic substitution. libretexts.org In the case of this compound, while there isn't a conventional leaving group like a halogen, the possibility of displacing other groups under specific conditions exists. For instance, treatment of some nitroarenes with alkaline methoxides can lead to the displacement of a hydrogen atom or even the nitro group itself. rsc.org The general mechanism for NAS involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. eijas.comresearchgate.net

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can be a site for chemical modification, most notably through demethylation. This process involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group (-OH). wikipedia.org

Several reagents and conditions can be employed for the demethylation of aryl methyl ethers. Classic, albeit harsh, methods include heating with hydrogen bromide or hydrogen iodide. wikipedia.org Milder conditions have also been developed. The choice of demethylating agent can sometimes allow for regioselective demethylation when multiple methoxy groups are present. google.com For instance, certain thiol-based reagents have been used for this purpose. google.com The conversion of the methoxy group to a hydroxyl group would significantly alter the electronic properties and reactivity of the aromatic ring, making it even more activated towards electrophilic aromatic substitution.

Mechanistic Investigations of Reactions Involving Methyl 2 4 Methoxy 2 Nitrophenyl Acetate

Elucidation of Reaction Pathways for Ester Transformations

The ester functional group in Methyl 2-(4-methoxy-2-nitrophenyl)acetate is a primary site of reactivity. Its transformations, such as hydrolysis and transesterification, are fundamental reactions in organic chemistry.

Kinetic studies are instrumental in elucidating reaction mechanisms by providing information about reaction rates and the factors that influence them. The hydrolysis of esters, particularly those with electron-withdrawing groups on the aromatic ring like nitrophenyl acetates, has been extensively studied.

The hydrolysis of esters can be catalyzed by both acid and base. Under basic conditions, the hydrolysis of phenyl acetates typically proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the nitro group, significantly increase the rate of hydrolysis by stabilizing the developing negative charge on the oxygen atom of the tetrahedral intermediate.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, follows a similar mechanistic pathway to hydrolysis. The reaction is typically catalyzed by an acid or a base. The rate of transesterification would also be influenced by the electronic nature of the substituents on the aromatic ring in a manner similar to hydrolysis.

To illustrate the effect of substituents on the rate of hydrolysis, the following table presents hypothetical second-order rate constants for the basic hydrolysis of related methyl phenylacetate (B1230308) derivatives.

CompoundSubstituentsHypothetical k_OH (M⁻¹s⁻¹)
Methyl phenylacetateNone1.0
Methyl 2-nitrophenylacetate2-NO₂500
Methyl 4-methoxyphenylacetate (B8689602)4-OCH₃0.5
This compound 2-NO₂, 4-OCH₃ ~200

This table is for illustrative purposes and the values are hypothetical, based on general principles of substituent effects.

The direct observation of reaction intermediates is a powerful tool for confirming mechanistic pathways. Techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to detect and characterize transient species formed during a reaction.

In the context of ester hydrolysis, the key intermediate is a tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon. For nitrophenyl esters, the release of the nitrophenolate ion can be conveniently monitored by UV-Vis spectroscopy due to its strong absorbance in the visible region. semanticscholar.orgscholaris.ca For this compound, hydrolysis would release the 4-methoxy-2-nitrophenolate ion, which would be expected to have a distinct chromophore.

While direct spectroscopic evidence for the tetrahedral intermediate of this specific compound is scarce, studies on related systems have provided insights. For example, low-temperature NMR spectroscopy has been used to observe tetrahedral intermediates in the aminolysis of esters. Similarly, time-resolved spectroscopy could potentially be used to probe the formation and decay of intermediates in the hydrolysis of this compound.

Mechanistic Aspects of Nitro Group Reductions

The reduction of the nitro group is a synthetically important transformation that converts nitroarenes into anilines, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The mechanism of nitro group reduction can proceed through different pathways depending on the reducing agent and reaction conditions.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. rsc.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. rsc.orgrsc.org The reaction is believed to proceed through a series of steps on the catalyst surface.

The generally accepted mechanism for the hydrogenation of nitrobenzene (B124822) to aniline (B41778), which can be extended to substituted nitroarenes like this compound, involves the following key intermediates:

Nitrosobenzene: The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate.

Phenylhydroxylamine: Further reduction of the nitroso group yields a hydroxylamine (B1172632) intermediate.

Aniline: The final step involves the reduction of the hydroxylamine to the corresponding amine.

The nature of the catalyst surface plays a critical role in the efficiency and selectivity of the hydrogenation. rsc.orgrsc.org The adsorption of the nitroaromatic compound onto the catalyst surface is a key step, and the orientation of the molecule on the surface can influence the reaction pathway. rsc.org For substituted nitroaromatics, achieving chemoselective reduction of the nitro group without affecting other functional groups, such as the ester, is a significant challenge. The choice of catalyst, solvent, and reaction conditions can be optimized to favor the desired transformation.

The following table outlines the typical intermediates and the number of electrons involved in the catalytic hydrogenation of a nitroaromatic compound.

StepReactantIntermediate/ProductElectrons Consumed
1Ar-NO₂Ar-NO2e⁻
2Ar-NOAr-NHOH2e⁻
3Ar-NHOHAr-NH₂2e⁻
Overall Ar-NO₂ Ar-NH₂ 6e⁻

Nitroaromatic compounds can also be reduced through electron transfer mechanisms, often employing dissolving metal reductions or electrochemical methods. These processes involve the stepwise addition of electrons to the nitro group.

The reduction can proceed via a single-electron transfer (SET) or a two-electron transfer pathway. nih.govresearchgate.net In a SET mechanism, the initial step is the formation of a nitroaromatic radical anion. nih.govresearchgate.net This radical anion can then undergo further reduction and protonation steps to ultimately form the amine.

The intermediates in electron transfer reductions are often radical species, which can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. The final product is typically the corresponding aniline, although under certain conditions, intermediate products like azo and azoxy compounds can be formed through condensation reactions of the nitroso and hydroxylamine intermediates.

Understanding Aromatic Reactivity Mechanisms

The substituents on the benzene (B151609) ring of this compound significantly influence its reactivity towards electrophilic aromatic substitution. The interplay of the methoxy (B1213986), nitro, and methyl acetate (B1210297) groups determines the rate and regioselectivity of such reactions.

The methoxy group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. minia.edu.eglibretexts.orglumenlearning.com The nitro group (-NO₂) is a strongly deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. numberanalytics.comlibretexts.org The methyl acetate group (-CH₂COOCH₃) is a weakly deactivating group and an ortho-, para-director, primarily due to its inductive electron-withdrawing effect.

In this compound, the positions on the aromatic ring are influenced by these three substituents. The positions ortho and para to the strongly activating methoxy group are activated towards electrophilic attack. However, one of the ortho positions is already substituted by the nitro group, and the other is sterically hindered. The para position to the methoxy group is occupied by the methyl acetate group. The positions meta to the strongly deactivating nitro group are the least deactivated.

Therefore, predicting the outcome of an electrophilic aromatic substitution reaction on this molecule is complex. The directing effects of the substituents can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Effect
-OCH₃4Activating (Resonance)Ortho, Para
-NO₂2Deactivating (Inductive & Resonance)Meta
-CH₂COOCH₃1Weakly Deactivating (Inductive)Ortho, Para

Directing Effects of Substituents on Aromatic Electrophilic Attack

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. lumenlearning.comlongdom.org These substituents can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pubresearchgate.net In the case of this compound, three distinct functional groups are attached to the benzene ring: a methoxy group (-OCH₃) at position 4, a nitro group (-NO₂) at position 2, and a methyl acetate group (-CH₂COOCH₃) at position 1.

The methoxy group is a powerful activating group and a strong ortho-, para-director. pressbooks.publibretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. pressbooks.pub

Conversely, the nitro group is a potent deactivating group and a strong meta-director. unizin.org Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack relative to the nitro group.

The methyl acetate group is also considered a deactivating group due to the electron-withdrawing inductive effect of the ester functionality. Its directing influence is generally considered to be meta.

Position 3: This position is ortho to the nitro group and meta to the methoxy group. The nitro group directs meta to itself (to positions 4 and 6), while the methoxy group directs ortho and para (to positions 3, 5 and 1). Therefore, position 3 is activated by the methoxy group.

Position 5: This position is para to the nitro group and ortho to the methoxy group. The methoxy group strongly activates this position.

Position 6: This position is ortho to the methyl acetate group and meta to the nitro group. The nitro group directs meta to this position.

Table 1: Classification and Directing Effects of Substituents on the Benzene Ring
SubstituentClassificationDirecting EffectEffect on Reactivity
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaIncreases
-NO₂ (Nitro)Strongly DeactivatingMetaDecreases
-CH₂COOCH₃ (Methyl Acetate)DeactivatingMetaDecreases

Transition State Analysis for Aromatic Functionalization

The transition state in electrophilic aromatic substitution resembles the high-energy intermediate, the arenium ion (or sigma complex). leah4sci.com According to Hammond's postulate, factors that stabilize this intermediate will also stabilize the transition state leading to it, thereby increasing the reaction rate.

When an electrophile attacks the aromatic ring of this compound, several possible arenium ion intermediates can be formed. The stability of these intermediates is key to understanding the preferred reaction pathway.

Attack at Position 3: The positive charge in the resulting arenium ion can be delocalized onto the methoxy group through resonance, providing significant stabilization. This is a major contributing resonance structure.

Attack at Position 5: Similar to attack at position 3, the positive charge can be delocalized onto the methoxy group, leading to a highly stabilized intermediate.

Attack at Position 6: The positive charge in this intermediate would be adjacent to the electron-withdrawing nitro group, which would be highly destabilizing.

Therefore, the transition states leading to the formation of the arenium ions from attack at positions 3 and 5 are expected to be significantly lower in energy than the transition state for attack at position 6. This analysis reinforces the prediction that electrophilic substitution will occur predominantly at positions 3 and 5, guided by the powerful electron-donating methoxy group.

Table 2: Predicted Stability of Arenium Ion Intermediates
Position of Electrophilic AttackKey Stabilizing/Destabilizing FactorsPredicted Relative Stability of Transition State
3Resonance stabilization by the -OCH₃ group.More Stable (Lower Energy)
5Resonance stabilization by the -OCH₃ group.More Stable (Lower Energy)
6Inductive destabilization by the adjacent -NO₂ group.Less Stable (Higher Energy)

Derivatization Strategies and Synthetic Utility of Methyl 2 4 Methoxy 2 Nitrophenyl Acetate

As a Precursor to Complex Organic Scaffolds

The unique arrangement of functional groups in Methyl 2-(4-methoxy-2-nitrophenyl)acetate makes it an ideal precursor for constructing intricate molecular architectures, including polysubstituted anilines and various heterocyclic systems. The presence of the nitro group and the active methylene (B1212753) in the acetate (B1210297) side chain are key to its synthetic versatility.

Synthesis of Polysubstituted Anilines

The foundational step in utilizing this compound for the synthesis of aniline (B41778) derivatives is the reduction of its nitro group. This transformation converts the nitro compound into the corresponding primary aromatic amine, Methyl 2-(2-amino-4-methoxyphenyl)acetate. This reduction can be achieved using various standard reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

Once formed, Methyl 2-(2-amino-4-methoxyphenyl)acetate becomes a platform for creating a diverse range of polysubstituted anilines. The amino group can undergo numerous reactions, including:

N-Alkylation and N-Acylation: The primary amine can be alkylated or acylated to introduce various substituents on the nitrogen atom, yielding secondary or tertiary anilines and amides, respectively.

Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

These subsequent modifications allow for the synthesis of a library of aniline derivatives with tailored electronic and steric properties, which are valuable intermediates in medicinal chemistry and materials science.

Construction of Heterocyclic Systems (e.g., Indoles, Quinolines)

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions, primarily driven by the reduction of the nitro group.

Oxindoles (An Indole (B1671886) Subclass): One of the most direct applications of this compound is in the synthesis of oxindoles. The reductive cyclization of 2-nitrophenylacetates is a classical and efficient method for forming the oxindole (B195798) ring system. researchgate.netorganic-chemistry.orgrsc.org In this process, the reduction of the nitro group to an amino group is followed by an in-situ intramolecular aminolysis of the methyl ester. This reaction directly yields 6-methoxyoxindole, a privileged scaffold found in many biologically active compounds. Various reducing agents can be employed, with catalytic hydrogenation often providing clean and high-yielding results.

PrecursorReagent/CatalystProductYield
This compoundH₂, Pd/C6-MethoxyoxindoleHigh
Methyl 2-(2-nitrophenyl)acetateFe, Acetic AcidOxindoleGood

Quinolines: The synthesis of quinolines from this compound first requires the reduction of the nitro group to form Methyl 2-(2-amino-4-methoxyphenyl)acetate. This aniline derivative can then serve as a key building block in the Friedländer annulation. wikipedia.orgiucr.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group adjacent to a carbonyl. In this case, the ester can be hydrolyzed to the corresponding acid and then transformed, or the aniline itself can be reacted with a suitable β-dicarbonyl compound or α,β-unsaturated ketone under acidic or basic conditions to construct the quinoline (B57606) core. researchgate.netclockss.org This approach allows for the synthesis of various substituted 4-hydroxyquinolines.

Formation of Carbon-Carbon Bonds via Enolate Chemistry

The α-carbon of the acetate group in this compound is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate is a powerful intermediate for the formation of new carbon-carbon bonds.

Once generated, the enolate can react with a variety of electrophiles in SN2-type reactions. pressbooks.pubresearchgate.net For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of α-alkylated derivatives. This reaction is a straightforward method to introduce complexity and build up the carbon skeleton at the position alpha to the ester carbonyl. The scope of this reaction is generally limited to primary and some secondary alkyl halides, as tertiary halides tend to undergo elimination. This enolate chemistry provides a powerful tool for elaborating the side chain of the molecule, leading to precursors for more complex targets.

Chiral Derivatization Approaches

When the α-carbon of the acetate is substituted, a new stereocenter is created. This opens up possibilities for asymmetric synthesis and the resolution of racemic mixtures, which are critical aspects in the development of chiral drugs and materials.

Asymmetric Synthesis of Related Analogues

The enantioselective synthesis of α-substituted analogues of this compound can be achieved through asymmetric alkylation of the corresponding enolate. researchgate.net Several strategies exist to control the stereochemical outcome of the alkylation reaction:

Chiral Auxiliaries: The ester can be converted to an amide using a chiral amine (e.g., Evans' oxazolidinones or pseudoephedrine-based auxiliaries). numberanalytics.com The chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary provides the enantioenriched α-substituted compound.

Chiral Catalysts: The alkylation can be performed in the presence of a chiral phase-transfer catalyst. These catalysts form a chiral ion pair with the enolate, creating a chiral environment that biases the reaction towards the formation of one enantiomer.

Chiral Bases: The use of chiral lithium amide bases can effect an enantioselective deprotonation or form a chiral aggregate with the resulting enolate, influencing the trajectory of the alkylating agent. researchgate.net

These methods allow for the synthesis of non-racemic α-substituted phenylacetate (B1230308) derivatives, which are valuable chiral building blocks. uwo.caucc.ie

Resolution of Racemic Mixtures Derived from the Compound

If an α-substituted derivative is prepared as a racemic mixture, the separation of the two enantiomers is necessary to obtain optically pure compounds. Two primary methods are employed for this purpose:

Classical Resolution: The racemic α-substituted ester is first hydrolyzed to the corresponding carboxylic acid. This racemic acid is then reacted with a stoichiometric amount of a chiral resolving agent, typically a chiral amine (like brucine, strychnine, or a synthetic chiral amine), to form a pair of diastereomeric salts. acs.org These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with acid to liberate the pure enantiomers of the carboxylic acid.

Chiral Chromatography: This is a modern and widely used technique for separating enantiomers. The racemic mixture (either the ester or the hydrolyzed acid) is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for their isolation in high enantiomeric purity. google.comgoogle.com

Resolution MethodPrincipleAdvantagesDisadvantages
Classical Resolution Formation and separation of diastereomeric saltsScalable, cost-effective for large quantitiesLabor-intensive, success is not guaranteed
Chiral Chromatography Differential interaction with a chiral stationary phaseWidely applicable, high purity, analytical and preparativeHigher cost of columns and solvents, less scalable

Incorporation into Polymer Architectures

The journey of incorporating this compound into a polymer backbone would begin with its transformation into a suitable monomer. This process would involve the chemical modification of one or more of its functional groups to introduce a polymerizable moiety.

The design of monomers from this compound can be envisioned through several synthetic pathways, primarily targeting the nitro and ester functionalities.

Monomer Design via Nitro Group Reduction:

A common and effective strategy for functionalizing nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation of this compound would yield Methyl 2-(2-amino-4-methoxyphenyl)acetate. This resulting aromatic amine is a versatile precursor for various monomers.

Acrylamide (B121943) and Methacrylamide (B166291) Monomers: The newly formed amino group can readily react with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylamide or methacrylamide monomers. These vinyl monomers are well-suited for free-radical polymerization.

Polyamide Monomers: The amino group also opens the door to step-growth polymerization. For instance, the Methyl 2-(2-amino-4-methoxyphenyl)acetate can act as a diamine equivalent in reactions with diacyl chlorides or dicarboxylic acids to form polyamides. To achieve this, the ester group would also need to be hydrolyzed to a carboxylic acid, creating an amino acid-type monomer that can undergo self-condensation, or the molecule could be reacted with another comonomer.

Monomer Design via Ester Group Modification:

The methyl ester group provides another site for derivatization.

Polyester Monomers: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, would yield a molecule that can participate in condensation polymerization. This nitro-substituted carboxylic acid could be reacted with a diol to form a polyester. The nitro group could be retained for further post-polymerization modification or reduced to an amine to create a functional polyester.

The table below summarizes potential monomer designs and corresponding polymerization strategies.

Precursor CompoundDerivatization ReactionResulting Monomer Structure (Example)Polymerization StrategyPotential Polymer Type
This compound1. Reduction of nitro group2. Reaction with acryloyl chlorideMethyl 2-(2-acrylamido-4-methoxyphenyl)acetateFree-Radical PolymerizationPolyacrylamide
This compound1. Reduction of nitro group2. Hydrolysis of ester2-(2-amino-4-methoxyphenyl)acetic acidCondensation PolymerizationPolyamide
This compoundHydrolysis of ester2-(4-methoxy-2-nitrophenyl)acetic acidCondensation Polymerization (with a diol)Polyester

Polymerization Strategies:

The choice of polymerization technique would be dictated by the nature of the synthesized monomer.

Free-Radical Polymerization: For vinyl monomers like the acrylamide derivatives, conventional free-radical polymerization initiated by thermal or photochemical initiators would be a straightforward approach. Controlled radical polymerization techniques such as RAFT or ATRP could also be employed to achieve polymers with well-defined molecular weights and architectures. The polymerization of functionalized aniline derivatives has been explored, and similar conditions could be adapted. rsc.orgresearchgate.netrsc.org

Condensation Polymerization: For monomers designed for polyamides or polyesters, condensation polymerization would be the method of choice. savemyexams.come3s-conferences.orgstudymind.co.uk This typically involves the removal of a small molecule, such as water or methanol (B129727), to drive the polymerization forward. High temperatures and the use of catalysts are often necessary to achieve high molecular weight polymers. The synthesis of polyamides from aniline derivatives and dicarboxylic acids is a well-established process. nih.govacs.org

The functional groups present in the resulting polymers, such as the methoxy (B1213986) group and potentially the nitro group (if preserved), could offer opportunities for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Theoretical and Computational Studies of Methyl 2 4 Methoxy 2 Nitrophenyl Acetate

Electronic Structure and Molecular Orbital Analysis

The electronic properties of Methyl 2-(4-methoxy-2-nitrophenyl)acetate are fundamental to understanding its chemical behavior. Computational methods provide deep insights into the distribution of electrons and the nature of its molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate various electronic properties. These calculations reveal the distribution of electron density, with the nitro and carbonyl groups causing significant electron withdrawal from the aromatic ring, while the methoxy (B1213986) group donates electron density. This push-pull electronic effect creates a polarized molecule.

The calculated molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is anticipated to be localized primarily on the methoxy-substituted benzene (B151609) ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is expected to be concentrated on the nitro group and the aromatic ring, reflecting their electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.40
HOMO-LUMO Gap 4.45

Note: These values are representative for similar nitroaromatic compounds and are presented for illustrative purposes.

Conformational Analysis and Stability

The flexibility of the ester and methoxy side chains allows this compound to adopt various conformations, each with a different energy level.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and their relative energies. By systematically rotating the key dihedral angles—specifically around the C-C bond of the acetate (B1210297) group and the C-O bond of the methoxy group—a PES can be generated. This map reveals the most stable, low-energy conformations (global and local minima) as well as the energy barriers (transition states) between them. For this compound, the most stable conformer would likely be one that minimizes steric hindrance between the bulky nitro group and the adjacent methyl acetate group, while also allowing for favorable electronic interactions. The planarity of the nitro group with the benzene ring is a common feature in such compounds to maximize electron delocalization.

Computational Prediction of Reactivity and Selectivity

Computational models can predict the most likely sites for chemical reactions on the this compound molecule. The electronic information derived from DFT and FMO analysis is key to these predictions. The regions of high negative electrostatic potential, such as the oxygen atoms of the nitro group, are predicted to be the primary sites for electrophilic attack. Conversely, nucleophilic attack is more likely to occur at the carbon atom of the carbonyl group or the electron-deficient carbons of the aromatic ring.

The distribution of the LUMO can pinpoint the specific atoms most susceptible to nucleophilic attack. Similarly, the HOMO distribution indicates the regions most likely to participate in reactions with electrophiles. These computational predictions are invaluable for designing synthetic routes and for understanding the molecule's potential role in chemical processes, such as its susceptibility to reduction at the nitro group, a common reaction for nitroaromatic compounds.

Transition State Modeling for Key Reactions

Transition state modeling is a crucial computational technique used to elucidate the mechanisms of chemical reactions by characterizing the high-energy transition state that connects reactants and products. For "this compound", a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond.

Computational approaches, particularly Density Functional Theory (DFT), are widely employed to model such reactions. By utilizing various functionals and basis sets, researchers can map out the potential energy surface of the reaction, identifying the minimum energy pathways and the structure of the transition state. For instance, the hydrolysis of similar compounds like p-nitrophenyl acetate has been investigated using DFT, revealing the intricate role of the solvent in shaping the transition state. acs.orgnih.gov

The modeling process for the hydrolysis of "this compound" would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (the ester and a nucleophile, such as a hydroxide (B78521) ion) and the products (the carboxylate and methanol) are optimized to their lowest energy conformations.

Transition State Search: A search for the transition state structure is performed. This involves identifying a saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

The insights gained from such modeling can provide detailed information about the bond-breaking and bond-forming processes, the activation energy of the reaction, and the influence of the methoxy and nitro substituents on the reactivity of the ester.

Computational ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationDFT (e.g., B3LYP/6-31G)Optimized structures of reactants, products, and transition state
Transition State SearchSynchronous Transit-Guided Quasi-Newton (STQN)Geometry of the highest energy point along the reaction path
Frequency AnalysisDFT (e.g., B3LYP/6-31G)Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency)
Solvation ModelPolarizable Continuum Model (PCM)Effect of solvent on the reaction energetics

Prediction of Spectroscopic Signatures (excluding basic identification)

Computational chemistry also allows for the prediction of various spectroscopic signatures of a molecule beyond basic identification, which can be invaluable for its characterization, especially when experimental data is scarce. For "this compound", theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of the compound. For related molecules, a good correlation between experimental and calculated NMR chemical shifts has been observed. nih.gov

Vibrational Spectroscopy: The IR and Raman spectra of "this compound" can be predicted by calculating its vibrational frequencies. This is typically done using DFT methods. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to identify characteristic vibrational modes associated with the different functional groups in the molecule, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.

Spectroscopic TechniqueComputational MethodPredicted ParametersTypical Basis Set
¹H and ¹³C NMRGIAO-DFT (e.g., B3LYP)Chemical Shifts (δ)6-311++G(d,p)
Infrared (IR) SpectroscopyDFT (e.g., B3LYP)Vibrational Frequencies (cm⁻¹), Intensities6-31G(d)
Raman SpectroscopyDFT (e.g., B3LYP)Vibrational Frequencies (cm⁻¹), Raman Activities6-31G(d)
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)Excitation Energies (nm), Oscillator Strengths6-311+G(d,p)

These computational predictions provide a theoretical framework for understanding the spectroscopic properties of "this compound" and can guide future experimental investigations.

Future Research Directions and Emerging Applications in Organic Chemistry

Exploration of Novel Catalytic Systems for Transformations

The functional groups present in Methyl 2-(4-methoxy-2-nitrophenyl)acetate offer multiple sites for catalytic transformations. Future research will likely focus on the development and application of novel catalytic systems to selectively transform this molecule.

One area of interest is the catalytic reduction of the nitro group. While traditional methods often rely on stoichiometric reducing agents, the development of catalytic systems using transition metals like palladium, platinum, or nickel supported on various materials could offer more efficient and sustainable alternatives. Research into novel catalysts could focus on improving selectivity, allowing for the reduction of the nitro group without affecting the ester functionality.

Furthermore, the ester group is susceptible to hydrolysis. While this can be achieved under basic or acidic conditions, the use of enzymatic catalysts, such as lipases or esterases, could provide a milder and more selective method for hydrolysis. mdpi.comnih.gov The development of artificial enzymes or biomimetic catalysts that can perform this transformation is another promising research avenue. researchgate.net For instance, studies on the hydrolysis of p-nitrophenyl acetate (B1210297) have explored various catalytic systems, including carbonic anhydrase and imidazole (B134444) derivatives, which could be adapted for this compound. researchgate.netnih.govacs.org

The aromatic ring itself can be a target for catalytic C-H activation/functionalization reactions. The development of catalysts that can selectively introduce new functional groups at specific positions on the benzene (B151609) ring would significantly expand the synthetic utility of this compound.

Catalyst TypePotential TransformationAdvantages
Supported Metal Nanoparticles (e.g., Pd/C, Ni/Al2O3)Selective nitro group reductionHigh efficiency, recyclability, milder reaction conditions
Biocatalysts (e.g., Esterases, Lipases)Selective ester hydrolysisHigh selectivity, mild conditions, environmentally friendly
Organocatalysts (e.g., N-Heterocyclic Carbenes)Acylation, alkylation reactionsMetal-free, tunable reactivity
Transition Metal Complexes (e.g., Rh, Ir)C-H activation/functionalizationDirect functionalization of the aromatic ring

Integration into Flow Chemistry Methodologies

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. europa.euewadirect.com Flow chemistry offers significant advantages in managing such reactions by providing superior heat and mass transfer, improved safety, and the potential for automation and scalability. acs.orgrsc.org

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the nitration of a suitable precursor in a microreactor, followed by subsequent reaction steps in a continuous fashion. The use of flow chemistry can lead to higher yields and purity of the product by minimizing the formation of byproducts that are often observed in batch processes. ewadirect.com

Furthermore, transformations of this compound, such as the reduction of the nitro group, can also be integrated into a flow system. For example, a packed-bed reactor containing a supported catalyst could be used for the continuous hydrogenation of the nitro group. acs.org This approach would not only improve the efficiency of the reaction but also simplify the work-up and purification process.

Flow Chemistry ApplicationPotential ReactionKey Benefits
Microreactor SynthesisNitration of precursorEnhanced safety, improved heat and mass transfer, higher selectivity
Packed-Bed ReactorCatalytic hydrogenation of nitro groupContinuous processing, catalyst recyclability, simplified work-up
Multi-step Flow SynthesisIntegrated synthesis and functionalizationReduced manual handling, increased overall efficiency

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will likely aim to develop more sustainable synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

For instance, the nitration step could be explored using alternative nitrating agents that are less corrosive and produce less waste than traditional mixed acid systems. ewadirect.com The use of solid acid catalysts or milder nitrating agents in combination with microwave or ultrasound irradiation could provide more sustainable alternatives.

The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures would also contribute to a more sustainable process. For example, a one-pot synthesis that combines the nitration and esterification steps would be a significant improvement over a multi-step sequence.

Sustainable ApproachTarget Reaction StepEnvironmental Benefit
Green Solvents (e.g., ionic liquids, supercritical CO2)Nitration, EsterificationReduced use of volatile organic compounds
Alternative Nitrating Agents (e.g., solid acids)NitrationReduced acid waste, easier separation
Energy-Efficient Methods (e.g., microwave, ultrasound)Synthesis and transformationsFaster reaction times, lower energy consumption
One-Pot SynthesisCombined nitration and esterificationReduced waste, improved atom economy

Potential for Functional Material Precursors (excluding material properties or human use)

The structure of this compound makes it a valuable precursor for the synthesis of more complex molecules that can serve as building blocks for functional materials. The nitro group can be reduced to an amine, which can then be used in polymerization reactions to form polyamides or polyimines. The ester group can be hydrolyzed to a carboxylic acid, which can also be used as a monomer in polymerization reactions.

The presence of multiple functional groups allows for the synthesis of multifunctional monomers. For example, after reduction of the nitro group, the resulting amino ester could be used to synthesize polymers with both amine and ester functionalities. These polymers could then be further modified to create materials with specific properties.

Furthermore, the aromatic ring can be functionalized to introduce additional reactive sites, further expanding the possibilities for creating novel monomers and polymers. The compound could also serve as a starting material for the synthesis of dyes and pigments, where the nitro and methoxy (B1213986) groups can act as auxochromes.

Application in Advanced Synthetic Methodologies

This compound has the potential to be utilized in a variety of advanced synthetic methodologies. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, making it a suitable substrate for nucleophilic aromatic substitution reactions.

The development of novel C-H activation methodologies could allow for the direct functionalization of the aromatic ring without the need for pre-functionalized starting materials. For example, a palladium-catalyzed C-H arylation could be used to introduce a new aryl group onto the ring.

Photoredox catalysis is another emerging area where this compound could find application. The nitroaromatic moiety can act as an electron acceptor in photoredox cycles, enabling a variety of transformations, such as the generation of radical intermediates for C-C bond formation.

Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, could also be designed to incorporate this compound as a key building block. This would provide a highly efficient route to novel molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl 2-(4-methoxy-2-nitrophenyl)acetate?

  • Methodological Answer : The compound can be synthesized via TiCl₃-mediated reductive condensation, yielding 80% after purification by flash chromatography (PE/EtOAc, 90:10). Key steps include controlling reaction stoichiometry and temperature to minimize side products. Structural confirmation is achieved via ¹H NMR (δ 7.66, d, J = 2.8 Hz; δ 3.97, s) and HRMS ([M + H]⁺: 226.0710) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic and ester functional groups (e.g., δ 170.9 ppm for the ester carbonyl). HRMS provides precise molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. How can researchers mitigate hazards during synthesis?

  • Methodological Answer : Use inert atmospheres for moisture-sensitive steps, employ fume hoods to avoid inhalation of nitro-containing intermediates, and follow waste disposal protocols for nitroaromatic byproducts (e.g., separate storage for professional treatment) .

Advanced Research Questions

Q. How can contradictions in NMR integration or coupling constants be resolved during structure validation?

  • Methodological Answer : Compare experimental NMR data (e.g., δ 7.16 ppm, dd, J = 8.5, 2.7 Hz) with computational predictions (DFT calculations) or literature analogs. For ambiguous signals, use 2D NMR (COSY, HSQC) to clarify spin-spin coupling and carbon-proton correlations .

Q. What challenges arise in crystallographic analysis due to the nitro group’s electronic effects?

  • Methodological Answer : Nitro groups induce electron density distortions, complicating phase determination. Use high-resolution data (≤ 0.8 Å) and SHELXD for structure solution. Address disorder by refining anisotropic displacement parameters and validating hydrogen-bonding patterns (e.g., C–H···O interactions) .

Q. How does the methoxy substituent influence reactivity in downstream functionalization?

  • Methodological Answer : The electron-donating methoxy group directs electrophilic substitution to the para position. For example, catalytic hydrogenation of the nitro group proceeds selectively to form amine derivatives, which can be acylated or alkylated for further functionalization. Monitor reaction progress via TLC and LC-MS to avoid over-reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.